N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
Descripción general
Descripción
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide, also known as FMNCG, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide inhibits DPP-IV by binding to the active site of the enzyme, preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1). This results in increased insulin secretion and decreased glucagon secretion, ultimately leading to improved glucose regulation.
Biochemical and Physiological Effects:
Studies have shown that N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide has been shown to reduce inflammation in models of inflammatory bowel disease and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide is a relatively stable compound that can be easily synthesized in the laboratory. However, its potency as a DPP-IV inhibitor is lower than that of other compounds, such as sitagliptin. Additionally, further studies are needed to determine the optimal dosage and administration of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide for therapeutic use.
Direcciones Futuras
Future research on N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide could focus on improving its potency as a DPP-IV inhibitor, as well as exploring its potential as a therapeutic agent for inflammatory diseases. Additionally, the effects of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide on other physiological processes, such as lipid metabolism and cardiovascular function, could be further investigated. Finally, studies could be conducted to determine the safety and efficacy of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide in human clinical trials.
Aplicaciones Científicas De Investigación
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide has shown potential as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This makes N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide a promising candidate for the treatment of type 2 diabetes. Additionally, N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O5S/c1-25(23,24)18(13-6-2-4-11(16)8-13)10-15(20)17-12-5-3-7-14(9-12)19(21)22/h2-9H,10H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIFWKZOQNADS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.